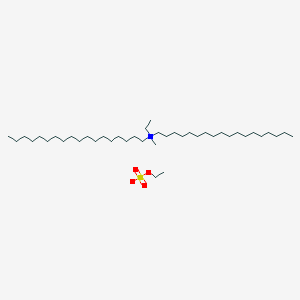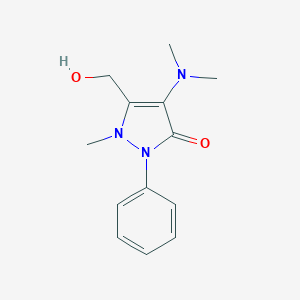
3-Hydroxymethylaminopyrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxymethylaminopyrine, also known as AMP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of aminopyrine, which is a non-steroidal anti-inflammatory drug. The compound has been found to have a wide range of applications in biochemical and physiological research, making it a valuable tool for scientists.
Mécanisme D'action
The mechanism of action of 3-Hydroxymethylaminopyrine involves its conversion to a fluorescent compound by cytochrome P450 enzymes. This reaction can be measured using various spectroscopic techniques, allowing for the quantification of cytochrome P450 activity.
Effets Biochimiques Et Physiologiques
The use of 3-Hydroxymethylaminopyrine in scientific research has provided valuable insights into the biochemical and physiological effects of various drugs and xenobiotics. The compound has been used to study the metabolism of drugs in the liver, as well as the effects of various environmental toxins on the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Hydroxymethylaminopyrine in scientific research is its high specificity for cytochrome P450 enzymes. This allows for the accurate measurement of cytochrome P450 activity in biological samples. However, the compound has limitations in terms of its stability and potential interference with other metabolic pathways.
Orientations Futures
There are several future directions for research involving 3-Hydroxymethylaminopyrine. One area of interest is the development of new methods for the measurement of cytochrome P450 activity using the compound. Additionally, the potential use of 3-Hydroxymethylaminopyrine in the diagnosis and treatment of liver disease is an area that warrants further investigation. Finally, the development of new derivatives of 3-Hydroxymethylaminopyrine with improved stability and specificity could expand its applications in scientific research.
In conclusion, 3-Hydroxymethylaminopyrine is a valuable compound that has been widely used in scientific research. Its specificity for cytochrome P450 enzymes and its ability to provide insights into the metabolism of drugs and xenobiotics make it a valuable tool for scientists. However, its limitations in terms of stability and potential interference with other metabolic pathways must be considered when using it in experiments. Further research into the compound's applications and derivatives could lead to new breakthroughs in the field of biochemical and physiological research.
Méthodes De Synthèse
The synthesis of 3-Hydroxymethylaminopyrine involves the reaction of aminopyrine with formaldehyde and sodium borohydride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is critical for its use in scientific research.
Applications De Recherche Scientifique
3-Hydroxymethylaminopyrine has been widely used in scientific research as a substrate for the measurement of cytochrome P450 activity. It is also used as a reagent for the determination of hydrogen peroxide levels in biological samples. Additionally, the compound has been used to study the metabolism of drugs and other xenobiotics in the liver.
Propriétés
Numéro CAS |
13097-17-1 |
|---|---|
Nom du produit |
3-Hydroxymethylaminopyrine |
Formule moléculaire |
C13H17N3O2 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-(dimethylamino)-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H17N3O2/c1-14(2)12-11(9-17)15(3)16(13(12)18)10-7-5-4-6-8-10/h4-8,17H,9H2,1-3H3 |
Clé InChI |
BATBESUQPUOBOC-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N(C)C)CO |
SMILES canonique |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N(C)C)CO |
Autres numéros CAS |
13097-17-1 |
Synonymes |
3-hydroxymethylaminopyrine 4-dimethylamino-3-hydroxymethyl-2-methyl-2-phenyl-3pyrazolin-5-one, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





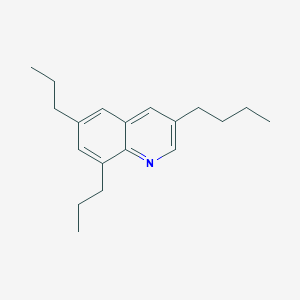

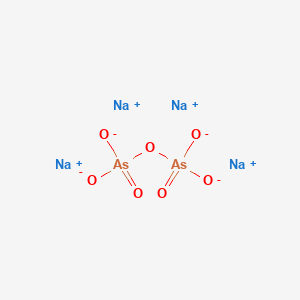
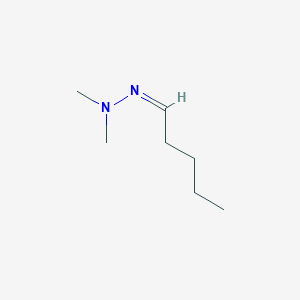

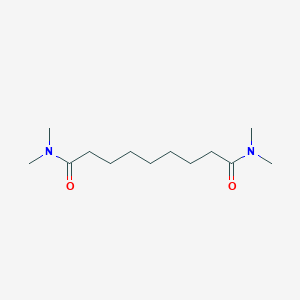


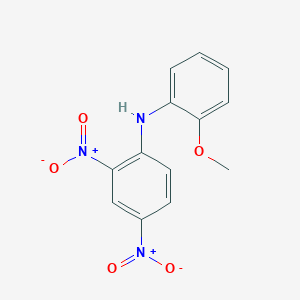

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
